Hirsutenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties:

Some studies suggest that Hirsutenone might possess anti-inflammatory properties. A 2012 study published in the Journal of Agricultural and Food Chemistry investigated the effects of Hirsutenone isolated from hops on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that Hirsutenone treatment significantly suppressed the production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent.

Cancer Research:

Other Areas of Investigation:

Scientific research on Hirsutenone is ongoing, with some studies exploring its potential effects in other areas. These include:

Neuroprotective properties

A 2011 study published in Biological and Pharmaceutical Bulletin investigated the neuroprotective effects of Hirsutenone. The results suggest that Hirsutenone might offer some protection against neuronal cell death [].

Antioxidant activity

Limited research suggests that Hirsutenone might possess some antioxidant properties. However, more investigation is needed to understand its potential applications in this area.

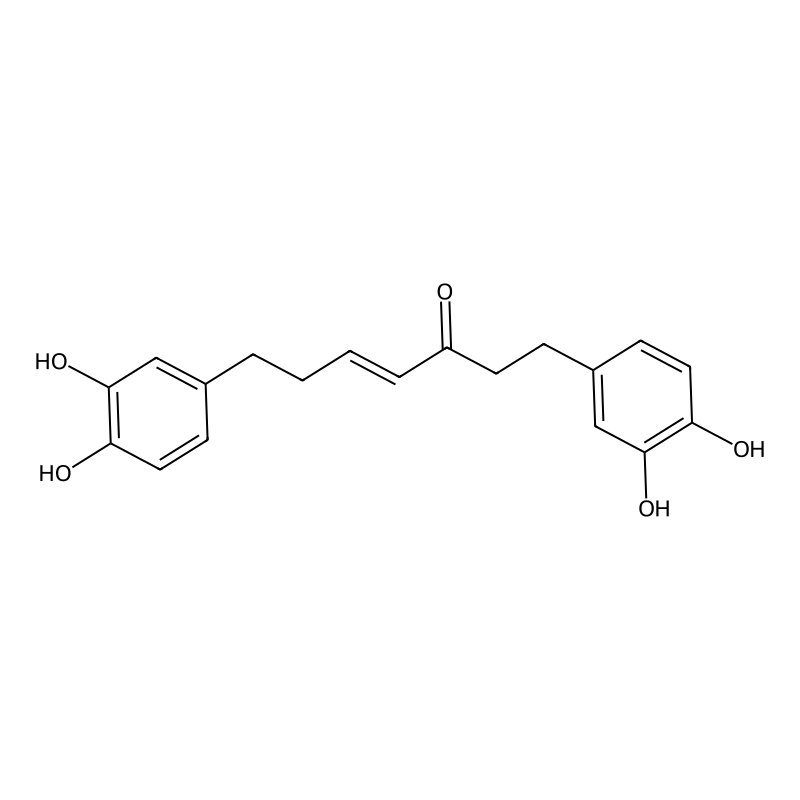

Hirsutenone is chemically represented as C19H20O5 and has a molecular weight of 320.36 g/mol. Its structure features a unique diarylheptanoid configuration, which contributes to its various bioactive properties. The compound has been isolated from several plant species, notably from Alnus japonica, where it exhibits significant pharmacological potential .

Hirsutenone exhibits a wide range of biological activities, including:

- Anticancer Effects: It has demonstrated the ability to inhibit cancer cell proliferation in various types of cancer, including prostate and thyroid cancers. The mechanism involves the inhibition of key signaling pathways such as Akt1/2 and NF-κB, leading to apoptosis in cancer cells .

- Anti-inflammatory Properties: Hirsutenone has been shown to suppress the production of inflammatory mediators in human keratinocytes and inhibit COX-2 expression, suggesting its potential use in treating inflammatory conditions .

- Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress .

Due to its biological activities, hirsutenone has potential applications in:

- Pharmaceuticals: It is being investigated for use in anticancer drugs and anti-inflammatory therapies.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at reducing oxidative damage.

Research on hirsutenone has revealed significant interactions with various biological targets:

- Cell Signaling Pathways: Hirsutenone affects pathways such as NF-κB and Akt, which are crucial in cancer progression and inflammation.

- Drug Formulations: Studies have shown that hirsutenone can be effectively delivered through nanocarriers, enhancing its bioavailability and therapeutic effects .

Hirsutenone shares structural similarities with other diarylheptanoids, which may exhibit comparable biological activities. Notable similar compounds include:

| Compound | Source | Biological Activity |

|---|---|---|

| Oregonin | Alnus species | Antioxidant, anti-inflammatory |

| Curcumin | Curcuma longa | Anticancer, anti-inflammatory |

| Gingerol | Zingiber officinale | Antioxidant, anti-inflammatory |

Uniqueness of Hirsutenone

While other diarylheptanoids like curcumin and gingerol share some biological activities with hirsutenone, its specific action against Akt signaling pathways and its unique extraction from Alnus japonica highlight its distinct therapeutic potential. Additionally, the incorporation of hirsutenone into advanced drug delivery systems marks a significant advancement in enhancing its clinical applications compared to other compounds.

The Alnus genus, comprising over 40 species, has a long history of use in traditional medicine across Asia. Alnus hirsuta and Alnus japonica were employed in folk remedies for hemorrhage, alcoholism, diarrhea, and inflammatory conditions. The systematic isolation of hirsutenone began in the latter half of the 20th century, with early studies focusing on the bark of Alnus hirsuta. Key milestones include:

- 1973: Initial isolation of diarylheptanoids from Alnus hirsuta, including hirsutenone and related compounds like hirsutanonol.

- 2000s: Detailed structural elucidation and biological characterization, revealing its anti-cancer and anti-atopic dermatitis properties.

- 2010s: Expanded research on its mechanisms, including inhibition of Akt/mTOR pathways in prostate cancer and suppression of melanogenesis.

The discovery of hirsutenone aligns with broader efforts to validate traditional medicinal plants, particularly in the context of East Asian pharmacopeia.

Classification as a Diarylheptanoid

Hirsutenone belongs to the diarylheptanoid family, a class of plant secondary metabolites characterized by:

- Two aromatic rings (aryl groups) connected by a seven-carbon chain.

- Linear or cyclic configurations, with hirsutenone classified as a linear diarylheptanoid.

Structural Features of Hirsutenone

| Feature | Description |

|---|---|

| Core structure | (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one |

| Functional groups | Two 3,4-dihydroxyphenyl moieties, a ketone group, and a conjugated double bond |

| Molecular formula | C₁₉H₂₀O₅ |

| Molecular weight | 328.36 g/mol |

Hirsutenone’s structure distinguishes it from other diarylheptanoids like curcumin, which contains methoxy groups instead of hydroxyl substituents.

Chemical Nomenclature and Identification

Hirsutenone is formally designated as (4E)-1,7-bis(3,4-dihydroxyphenyl)-4-hepten-3-one, reflecting its stereochemistry and functional groups. Its identification relies on advanced spectroscopic techniques:

Key Spectroscopic Data

Physical properties include a density of 1.3 g/cm³ and a boiling point of 622°C, though these are less critical for its biological characterization.

Scientific Significance in Natural Products Chemistry

Hirsutenone’s scientific importance stems from its multifaceted biological activities and mechanistic insights, which validate its potential as a therapeutic agent.

Anti-Cancer Properties

Hirsutenone exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines:

- Prostate Cancer: Inhibits Akt1/2 activity via non-competitive ATP binding, suppressing mTOR phosphorylation and inducing apoptosis in PC3 and LNCaP cells.

- Ovarian Cancer: Sensitizes chemoresistant cells to cisplatin by downregulating XIAP through proteasomal degradation.

- Thyroid Cancer: Selectively induces cytotoxicity in thyroid carcinoma cells while sparing normal cells.

Comparative Anti-Cancer Activity

Anti-Melanogenic and Anti-Inflammatory Effects

- Melanogenesis Suppression: Reduces tyrosinase activity and intracellular melanin synthesis in B16-F1 melanoma cells and human melanocytes by inhibiting CREB/MITF pathways.

- Atopic Dermatitis: Mimics calcineurin inhibitors by blocking NFAT dephosphorylation and mast cell degranulation, comparable to cyclosporine A.

Hepatoprotective and Antioxidant Actions

- Hepatoprotection: Attenuates t-BHP-induced oxidative stress in HepG2 cells, attributed to its radical-scavenging properties.

- Antioxidant Activity: Exhibits higher radical scavenging capacity than α-tocopherol, contributing to its cytoprotective effects.

Structural and Biosynthetic Insights

Hirsutenone’s biosynthesis involves phenylpropanoid pathways, with diarylheptanoids serving as intermediates for phenylphenalenones in certain plants. Its structure has inspired synthetic derivatives and analogs, though challenges in scalability persist.

Alnus hirsuta var. sibirica

Alnus hirsuta var. sibirica, commonly known as Siberian Alder or Manchurian Alder, represents a significant natural source of hirsutenone within the Betulaceae family [1] [2]. This deciduous tree species is native to temperate forests across Japan, Korea, Manchuria, Siberia, and the Russian Far East, typically inhabiting streambanks and wet areas at elevations ranging from 700 to 1500 meters [3] [4].

The species demonstrates remarkable adaptability to harsh environmental conditions, thriving in both clay and infertile soils while maintaining its capacity to fix atmospheric nitrogen through symbiotic relationships with Frankia actinobacteria [3] [4]. This nitrogen-fixing capability contributes to its role as a pioneer species in ecosystem development and may influence the biosynthesis of secondary metabolites including hirsutenone.

Hirsutenone has been identified and isolated from the stem bark of Alnus hirsuta var. sibirica, where it occurs alongside other diarylheptanoid compounds such as oregonin and hirsutanonol [5] [6]. The compound's presence in this species has been confirmed through various phytochemical studies, although specific quantitative data regarding hirsutenone concentrations in Alnus hirsuta var. sibirica tissues remain limited in the current literature [5].

Alnus japonica

Alnus japonica represents one of the most extensively studied sources of hirsutenone among Alnus species [7] [8] [9]. This species, distributed primarily across Japan, Korea, and parts of China, has been traditionally utilized in East Asian medicine for treating various pathological conditions including hemorrhage, alcoholism, fever, diarrhea, skin diseases, inflammation, and cancer [7] [8].

Quantitative analyses have revealed that hirsutenone concentrations in Alnus japonica extracts vary significantly depending on the extraction methodology employed [10]. Studies have demonstrated that different extraction solvents yield varying hirsutenone concentrations: 100% ethanol extracts contain 17.75 ± 3.69 μg/mL, 70% ethanol extracts yield 14.81 ± 5.80 μg/mL, 70% methanol extracts produce 18.41 ± 3.99 μg/mL, and water extracts contain 18.29 ± 2.58 μg/mL [10]. Notably, 70% methanol extracts consistently demonstrate the highest hirsutenone content among all extraction methods tested [10].

The compound occurs predominantly in the stem bark of Alnus japonica, where it is found in concentrations significantly lower than oregonin, another major diarylheptanoid constituent [11] [10]. Hirsutenone has also been detected in leaf tissues of this species, though typically at lower concentrations compared to bark tissues [11].

Alnus firma

Alnus firma represents another confirmed natural source of hirsutenone within the Alnus genus [12] [13]. This species, indigenous to Japan, Korea, and parts of China, contributes to the overall distribution pattern of hirsutenone across East Asian Alnus populations [12] [13].

While hirsutenone presence in Alnus firma has been documented in chemical databases and natural product occurrence records, detailed quantitative studies specifically examining hirsutenone concentrations in this species remain limited [12] [13]. The compound has been reported to occur in both bark and leaf tissues of Alnus firma, following similar distribution patterns observed in related Alnus species [12] [13].

Phytochemical Distribution in Plant Tissues

The distribution of hirsutenone within Alnus plant tissues exhibits distinct patterns that reflect the compound's biosynthetic pathways and physiological functions [11] [14]. Comprehensive phytochemical analyses reveal that hirsutenone concentrations vary significantly among different plant organs and tissues [11] [14].

Bark Tissues: Stem bark represents the primary repository for hirsutenone accumulation across multiple Alnus species [11] [15]. In Alnus hirsuta, chromatographic separation of ethyl acetate-soluble fractions from stem bark has yielded hirsutenone alongside twelve other diarylheptanoid derivatives [11]. The bark's role as the primary hirsutenone reservoir likely reflects the tissue's function in chemical defense against pathogens and herbivores [11].

Leaf Tissues: Alnus nepalensis demonstrates a unique distribution pattern where leaves serve as the primary source of hirsutenone, distinguishing it from other Alnus species where bark typically predominates [16] [14]. Commercial hirsutenone is frequently sourced from Alnus nepalensis leaves, indicating substantial concentrations in foliar tissues [16] [14]. This distribution pattern suggests species-specific variations in hirsutenone biosynthesis and accumulation strategies [14].

Root and Wood Tissues: Current literature provides limited documentation regarding hirsutenone presence in root bark, wood, or reproductive tissues such as catkins and flowers [17] [18]. The apparent absence or low concentrations in these tissues may reflect the compound's specific physiological roles and biosynthetic compartmentalization within the plant [17].

Ecological Role and Significance

Hirsutenone functions as a crucial component of the chemical defense arsenal employed by Alnus species against various biotic and abiotic stresses [19] [20]. As a diarylheptanoid secondary metabolite, hirsutenone contributes to the plant's overall defense strategy through multiple mechanisms [20] [6].

Antimicrobial Defense: The compound exhibits potent antimicrobial properties that protect Alnus tissues from pathogenic bacteria and fungi [21] [22]. This antimicrobial activity represents a direct defense mechanism that helps maintain plant health and integrity in natural environments where microbial challenges are constant [21] [22].

Herbivore Deterrence: Hirsutenone's role in herbivore deterrence aligns with broader patterns of plant secondary metabolite function in chemical ecology [19] [20]. The compound's presence in bark tissues, which are frequently targeted by herbivorous insects and mammals, suggests its importance in reducing herbivory pressure [19] [20].

Stress Response Modulation: The compound may participate in broader stress response networks within Alnus species, contributing to the plant's ability to cope with environmental challenges including drought, temperature extremes, and soil nutrient limitations [20] [23]. This function is particularly relevant for pioneer species like many Alnus taxa that colonize disturbed or marginal habitats [20].

Allelopathic Interactions: Hirsutenone may contribute to allelopathic interactions with neighboring plant species, potentially providing competitive advantages in dense plant communities [20]. This ecological function remains an area requiring further investigation [20].

Geographic and Seasonal Variations in Content

The geographic distribution of hirsutenone-containing Alnus species spans multiple climate zones and biogeographic regions, resulting in significant variations in compound content and composition [24] [25].

Regional Distribution Patterns: Northeast Asia, encompassing Japan, Korea, and adjacent regions, harbors the highest diversity of hirsutenone-producing Alnus species [26] [27]. This region serves as a center of diversity for diarylheptanoid-rich Alnus taxa, with species such as Alnus japonica and Alnus hirsuta demonstrating well-documented hirsutenone content [26] [27].

The Siberian and Russian Far East regions support Alnus hirsuta var. sibirica populations that maintain moderate to high hirsutenone levels despite challenging boreal and subarctic conditions [1] [3]. These populations demonstrate the compound's persistence across diverse climatic conditions [3].

Himalayan highland populations of Alnus nepalensis represent a unique biogeographic entity where hirsutenone accumulates primarily in leaf tissues rather than bark [14] [28]. This geographic isolation has resulted in distinct phytochemical profiles that distinguish Himalayan populations from their East Asian relatives [14] [28].

Seasonal Fluctuations: While specific seasonal studies of hirsutenone content in Alnus species remain limited, broader research on plant secondary metabolite seasonal variation provides insights into potential patterns [29] [30]. Seasonal changes in polyphenolic compounds generally follow predictable patterns related to environmental stress, photoperiod, and plant phenological stages [29] [30].

Spring and early summer periods typically coincide with active growth phases when secondary metabolite production may be elevated to protect developing tissues [29] [31]. Late summer and autumn often witness increased secondary metabolite concentrations as plants prepare for dormancy and allocate resources to defense compound synthesis [29] [31].

Environmental Influences: Climate variables including temperature, precipitation, humidity, and photoperiod significantly influence hirsutenone biosynthesis and accumulation patterns [29] [31]. Higher elevation populations and those experiencing greater environmental stress may exhibit elevated hirsutenone concentrations as adaptive responses to challenging conditions [29] [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Wikipedia

Dates

2: Tung NH, Suzuki M, Uto T, Morinaga O, Kwofie KD, Ammah N, Koram KA, Aboagye F, Edoh D, Yamashita T, Yamaguchi Y, Setsu T, Yamaoka S, Ohta N, Shoyama Y. Anti-trypanosomal activity of diarylheptanoids isolated from the bark of Alnus japonica. Am J Chin Med. 2014;42(5):1245-60. doi: 10.1142/S0192415X14500785. Epub 2014 Sep 1. PubMed PMID: 25178281.

3: León-Gonzalez AJ, Acero N, Muñoz-Mingarro D, López-Lázaro M, Martín-Cordero C. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves. Phytomedicine. 2014 May 15;21(6):866-70. doi: 10.1016/j.phymed.2014.01.008. Epub 2014 Feb 25. PubMed PMID: 24581747.

4: Choi JG, Lee MW, Choi SE, Kim MH, Kang OH, Lee YS, Chae HS, Obiang-Obounou B, Oh YC, Kim MR, Shin DW, Lee JH, Kwon DY. Antibacterial activity of bark of Alnus pendula against methicillin-resistant Staphylococcus aureus. Eur Rev Med Pharmacol Sci. 2012 Jul;16(7):853-9. PubMed PMID: 22953631.

5: Lee WS, Kim JR, Im KR, Cho KH, Sok DE, Jeong TS. Antioxidant effects of diarylheptanoid derivatives from Alnus japonica on human LDL oxidation. Planta Med. 2005 Apr;71(4):295-9. PubMed PMID: 15856403.

6: Martín-Cordero C, López-Lázaro M, Agudo MA, Navarro E, Trujillo J, Ayuso MJ. A cytotoxic diarylheptanoid from Viscum cruciatum. Phytochemistry. 2001 Oct;58(4):567-9. PubMed PMID: 11576599.